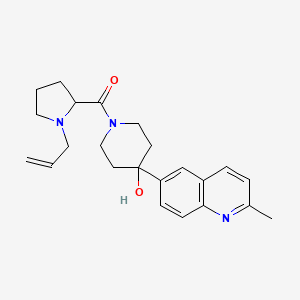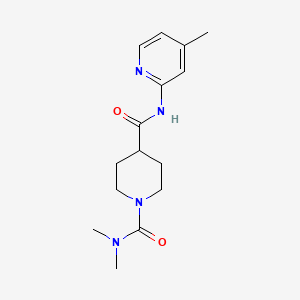
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. The compound was first synthesized in the 1980s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
Mecanismo De Acción
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune response. Activation of this pathway leads to the production of interferons and other cytokines, which can induce tumor cell death and inhibit angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and interleukin-6, which are important for the immune response. This compound has also been shown to increase the production of reactive oxygen species, which can lead to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide is its ability to enhance the anti-tumor activity of other chemotherapy drugs. This makes it a promising candidate for combination therapy. However, this compound has also been shown to have limited efficacy in some tumor types, and its mechanism of action is not fully understood. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide. One area of focus is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs that target the STING pathway.
Métodos De Síntesis
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step process starting with 4-methyl-2-pyridinecarboxaldehyde. The aldehyde is reacted with dimethylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with diethyl malonate to form the piperidine ring, which is subsequently cyclized to form the final product.
Aplicaciones Científicas De Investigación
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide has been studied extensively for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in tumor growth and metastasis. This compound has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
1-N,1-N-dimethyl-4-N-(4-methylpyridin-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-4-7-16-13(10-11)17-14(20)12-5-8-19(9-6-12)15(21)18(2)3/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGRLUZYXOGPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5418486.png)

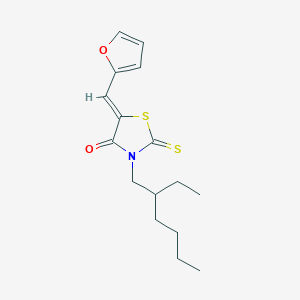
![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
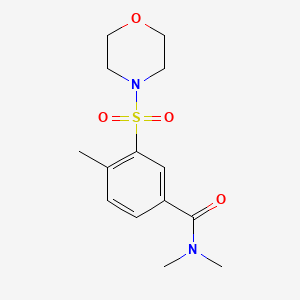
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
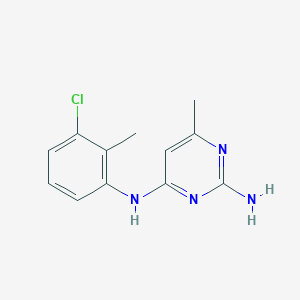
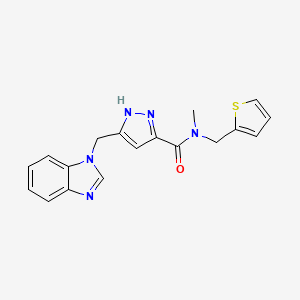
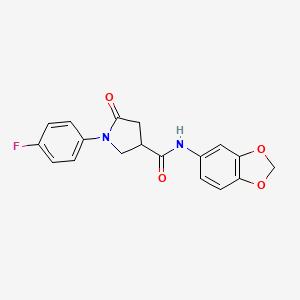
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)
